molecular formula C21H15ClN2O3S B2922858 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005188-51-1

5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2922858
CAS No.: 1005188-51-1
M. Wt: 410.87
InChI Key: RHXGJHVZAGXKTP-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,4-d]isoxazole-dione derivative featuring a 4-chlorophenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl substituent at position 2. Its molecular formula is C₂₂H₁₅ClN₂O₃S, with a molecular weight of 424.9 g/mol . The dihydro-2H-pyrrolo[3,4-d]isoxazole core is a bicyclic system fused with an isoxazole ring, contributing to its structural rigidity.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-28-16)24(27-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXGJHVZAGXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aryl Substituent Variations

The evidence highlights several compounds with analogous pyrrolo[yrrolo[3,4-d]isoxazole-dione or related heterocyclic cores, differing in substituents and crystal packing:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound: 5-(4-Chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-Cl-C₆H₄, C₆H₅, thiophen-2-yl C₂₂H₁₅ClN₂O₃S 424.9 Rigid bicyclic core; potential for π-π stacking due to aromatic substituents .
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-Cl-C₆H₄, thiophen-2-yl, p-tolyl (4-Me-C₆H₄) C₂₂H₁₇ClN₂O₃S 424.9 Methyl group on p-tolyl enhances hydrophobicity; similar crystallinity to target .
5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-Cl-C₆H₄, 4-(NMe₂)-C₆H₄, 2-Me-C₆H₄ C₂₇H₂₃ClN₂O₃ 471.9 Dimethylamino group increases solubility; ortho-substituents induce steric effects .
2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione 5-Me-thiophen-2-yl, C₆H₅, methyl C₁₈H₁₈N₂O₃S 354.4 Methyl groups reduce steric hindrance; single-crystal study confirms planar core (R factor = 0.037) .

Impact of Halogen Substitution on Crystallinity

Compounds 4 and 5 from , and 4 (chlorophenyl vs. fluorophenyl thiazole derivatives) demonstrate isostructurality in their triclinic P̄1 symmetry, despite differing halogen substituents. However, notes that 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit divergent crystal structures, emphasizing that halogen size and polarizability can critically affect lattice stability in less rigid systems .

Role of Thiophene vs. Other Heterocycles

In contrast, analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () replace thiophene with pyridine, introducing nitrogen-based basicity and altering solubility profiles .

Key Research Findings and Implications

Isostructurality : Halogen-substituted analogs (Cl, F) often retain similar crystal packing, enabling predictable material design for solid-state applications .

Solubility Modulation: Substituents like dimethylamino () or methyl groups () enhance solubility without compromising structural integrity.

Steric Effects : Ortho-substituted aryl groups (e.g., 2-methylphenyl in ) may hinder molecular packing, reducing crystallinity compared to para-substituted analogs .

Biological Activity

5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure with multiple heterocyclic components. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, yielding the target compound in moderate to high yields. For instance, a recent study reported a successful synthesis method using KOH in ethanol at elevated temperatures .

Biological Activity Overview

The biological activities of this compound encompass a range of pharmacological effects, including:

  • Anticancer Activity : Various studies have demonstrated that derivatives of the pyrrolo[3,4-d]isoxazole scaffold exhibit significant cytotoxic effects against several cancer cell lines. For example, compounds similar to 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole showed IC50 values ranging from 4.4 to 18.1 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. These values indicate strong anticancer potential compared to standard treatments like 5-fluorouracil .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Isoxazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.40 µM against human rhinovirus serotypes .
  • Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity in Cancer Cells : The cytotoxic effects are primarily attributed to the ability of the compound to induce apoptosis in cancer cells. This is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to G1 phase arrest and subsequent apoptosis.
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

StudyFindings
Reported synthesis and preliminary biological evaluation indicating moderate anticancer activity against HCT-116 cells with IC50 = 14.1 µM.
Demonstrated significant cytotoxicity in multiple cancer cell lines with selectivity towards malignant over non-malignant cells.
Evaluated antimicrobial efficacy against various pathogens with promising results in vitro.

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